Afuresertib

Vue d'ensemble

Description

L'afuresertib est un inhibiteur pan-AKT kinase, réversible, compétitif vis-à-vis de l'ATP, administré par voie orale et doté d'une activité nanomolaire faible. Il a démontré une efficacité clinique dans de multiples tumeurs et se distingue particulièrement par son activité contre les hémopathies malignes, notamment le myélome multiple . L'this compound agit en inhibant la voie AKT, qui est constitutivement active dans de nombreux cancers, fournissant des signaux prolifératifs et anti-apoptotiques .

Méthodes De Préparation

La préparation de l'afuresertib implique plusieurs étapes de synthèse. Une méthode comprend la préparation d'un composé chiral, le (alpha S)-alpha-amino-3-fluorophényl propionitrile, suivie de réactions d'amidation et de réduction du groupe nitrile . La production industrielle de l'this compound implique généralement l'optimisation de ces voies de synthèse pour garantir un rendement et une pureté élevés tout en maintenant la rentabilité et la possibilité de mise à l'échelle .

Analyse Des Réactions Chimiques

L'afuresertib subit diverses réactions chimiques, notamment :

Oxydation : L'this compound peut être oxydé dans des conditions spécifiques, bien que les voies d'oxydation détaillées ne soient pas largement documentées.

Réduction : Le groupe nitrile de l'this compound peut être réduit en amine, ce qui constitue une étape clé de sa synthèse.

Substitution : L'this compound peut subir des réactions de substitution, en particulier impliquant ses cycles aromatiques.

Les réactifs courants utilisés dans ces réactions comprennent des agents réducteurs comme l'hydrogène gazeux ou l'hydrure de lithium et d'aluminium pour les réactions de réduction, ainsi que divers catalyseurs pour les réactions de substitution. Les principaux produits formés dépendent des conditions réactionnelles et des réactifs utilisés.

Applications de la recherche scientifique

L'this compound a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme composé outil pour étudier la voie AKT et son rôle dans divers processus biochimiques.

Médecine : Investigé pour son potentiel thérapeutique dans le traitement de divers cancers, notamment le myélome multiple, le lymphome non hodgkinien et le cancer de l'œsophage

Industrie : Utilisé dans le développement de nouvelles thérapies anticancéreuses et dans des essais cliniques pour évaluer son efficacité et sa sécurité en association avec d'autres médicaments

Mécanisme d'action

L'this compound exerce ses effets en inhibant la kinase AKT, un composant crucial de la voie de signalisation PI3K/AKT. Cette voie est impliquée dans la régulation de la croissance, de la survie et du métabolisme cellulaires. En inhibant AKT, l'this compound perturbe ces processus, conduisant à une réduction de la prolifération cellulaire et à une augmentation de l'apoptose dans les cellules cancéreuses . Les cibles moléculaires de l'this compound comprennent diverses isoformes d'AKT, et son inhibition affecte les molécules en aval telles que mTOR et GSK3 .

Applications De Recherche Scientifique

Afuresertib has a wide range of scientific research applications:

Chemistry: Used as a tool compound to study the AKT pathway and its role in various biochemical processes.

Biology: Employed in research to understand cell proliferation, survival, and apoptosis mechanisms.

Medicine: Investigated for its therapeutic potential in treating various cancers, including multiple myeloma, non-Hodgkin lymphoma, and esophageal cancer

Industry: Utilized in the development of new cancer therapies and in clinical trials to evaluate its efficacy and safety in combination with other drugs

Mécanisme D'action

Afuresertib exerts its effects by inhibiting the AKT kinase, a crucial component of the PI3K/AKT signaling pathway. This pathway is involved in regulating cell growth, survival, and metabolism. By inhibiting AKT, this compound disrupts these processes, leading to reduced cell proliferation and increased apoptosis in cancer cells . The molecular targets of this compound include various isoforms of AKT, and its inhibition affects downstream molecules such as mTOR and GSK3 .

Comparaison Avec Des Composés Similaires

L'afuresertib est unique parmi les inhibiteurs d'AKT en raison de sa large activité contre les multiples isoformes d'AKT et de son profil de sécurité favorable . Parmi les composés similaires, on trouve :

MK-2206 : Un autre inhibiteur d'AKT avec une structure chimique différente mais un mécanisme d'action similaire.

Périfosine : Un alkylphospholipide oral qui inhibe AKT et d'autres voies de signalisation.

Ipatasertib : Un inhibiteur sélectif d'AKT présentant une activité clinique dans divers cancers.

L'this compound se distingue par son inhibition réversible et sa puissance nanomolaire faible, ce qui en fait un outil précieux dans la recherche et en milieu clinique .

Activité Biologique

Afuresertib is a novel ATP-competitive inhibitor of the AKT signaling pathway, which plays a critical role in various cellular processes including metabolism, proliferation, and survival. This compound has garnered attention for its potential therapeutic applications in oncology, particularly against various cancers such as breast cancer, multiple myeloma, and Langerhans cell histiocytosis (LCH). This article reviews the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, safety profiles, and relevant case studies.

This compound targets the AKT pathway by inhibiting its enzymatic activity. AKT is a serine/threonine kinase that is frequently activated in cancer cells due to mutations or dysregulation in upstream signaling pathways. When inhibited by this compound, AKT's ability to phosphorylate downstream targets is diminished, leading to several biological effects:

- Cell Cycle Arrest : this compound induces G1 phase cell cycle arrest by increasing the expression of p21^WAF1/CIP1 and decreasing levels of GSK-3β and FOXO family proteins. This results in reduced cell proliferation in cancer cells .

- Apoptosis Induction : The compound enhances caspase-3 and caspase-7 activities, promoting apoptosis in sensitive cancer cell lines .

- Synergistic Effects with Chemotherapy : this compound has been shown to enhance the cytotoxic effects of chemotherapeutic agents like cisplatin .

Clinical Efficacy

This compound has undergone various clinical trials assessing its efficacy across different malignancies. Below is a summary of key findings from notable studies:

Case Studies

-

Breast Cancer Study :

In a recent Phase Ib study involving 70% of patients previously treated with CDK4/6 inhibitors, this compound combined with fulvestrant demonstrated promising efficacy. The study reported a confirmed ORR of 30% among all patients and an impressive DCR of 80%, indicating significant therapeutic potential in hormone receptor-positive breast cancer resistant to previous treatments . -

Multiple Myeloma :

A Phase I trial focused on relapsed multiple myeloma patients showed that this compound monotherapy resulted in partial responses in some participants. The study highlighted the compound's ability to target hematologic malignancies effectively while maintaining a favorable safety profile . -

Langerhans Cell Histiocytosis (LCH) :

In a clinical trial involving both treatment-naïve and recurrent LCH patients, this compound was administered at a dose of 125 mg. The majority tolerated the treatment well for over 24 weeks, showcasing its potential as an effective therapy for this rare neoplasm characterized by abnormal dendritic cell proliferation .

Safety Profile

This compound has generally been associated with a favorable safety profile across various studies. Common adverse events include:

- Rash

- Decreased white blood cell count

- Neutropenia

Most adverse events were manageable and reversible upon treatment adjustment or supportive care. Notably, no serious adverse events were reported during the combination therapy studies, reinforcing this compound's tolerability compared to other agents within its class .

Propriétés

IUPAC Name |

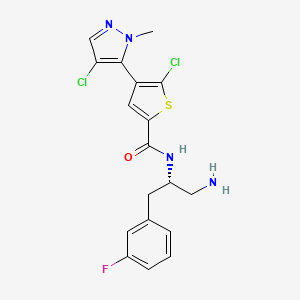

N-[(2S)-1-amino-3-(3-fluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2FN4OS/c1-25-16(14(19)9-23-25)13-7-15(27-17(13)20)18(26)24-12(8-22)6-10-3-2-4-11(21)5-10/h2-5,7,9,12H,6,8,22H2,1H3,(H,24,26)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFJRDFWMXUECEW-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)Cl)C2=C(SC(=C2)C(=O)NC(CC3=CC(=CC=C3)F)CN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=C(C=N1)Cl)C2=C(SC(=C2)C(=O)N[C@@H](CC3=CC(=CC=C3)F)CN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2FN4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60146711 | |

| Record name | Afuresertib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60146711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1047634-63-8, 1047644-62-1 | |

| Record name | GSK 2110183 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1047634638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Afuresertib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1047644621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Afuresertib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11648 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Afuresertib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60146711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AFURESERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8739X25QI3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.